Methyl(dipropyl)sulfanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(dipropyl)sulfanium is a sulfonium ion, a positively charged organosulfur compound where the central sulfur atom is bonded to three organic substituents. These compounds are known for their unique chemical properties and are used in various scientific and industrial applications. The general formula for sulfonium ions is [SR3]+, where R represents an organic group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl(dipropyl)sulfanium can be synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dipropyl sulfide with methyl iodide yields this compound iodide:
CH3CH2CH2SCH2CH3+CH3I→CH3CH2CH2S+CH3CH2CH3I−
Industrial Production Methods: Industrial production of sulfonium compounds often involves similar nucleophilic substitution reactions, typically carried out under controlled conditions to ensure high yield and purity. The choice of solvents and reaction conditions can vary depending on the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl(dipropyl)sulfanium undergoes several types of chemical reactions, including:
Oxidation: Sulfonium ions can be oxidized to sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonium ions back to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium ion acts as an electrophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: New sulfonium salts with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
Methyl(dipropyl)sulfanium has several applications in scientific research:
Chemistry: Used as a precursor for sulfur ylides, which are useful in carbon-carbon bond-forming reactions.
Biology: Sulfonium ions like S-adenosylmethionine play a role in biological methylation processes.
Industry: Used in the synthesis of various organic compounds and as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of methyl(dipropyl)sulfanium involves its role as an electrophile in nucleophilic substitution reactions. The positively charged sulfur atom attracts nucleophiles, facilitating the formation of new chemical bonds. This property is exploited in various synthetic applications, including the formation of sulfur ylides.
Vergleich Mit ähnlichen Verbindungen
Trimethylsulfonium: Another sulfonium ion with three methyl groups.
Dimethylsulfoniopropionate: A naturally occurring sulfonium compound found in marine organisms.
S-adenosylmethionine: A biologically important sulfonium ion involved in methylation reactions.
Uniqueness: Methyl(dipropyl)sulfanium is unique due to its specific alkyl substituents, which can influence its reactivity and applications. The presence of propyl groups can affect the compound’s solubility, stability, and reactivity compared to other sulfonium ions with different substituents.
Eigenschaften
CAS-Nummer |
60153-37-9 |
---|---|
Molekularformel |
C7H17S+ |
Molekulargewicht |
133.28 g/mol |
IUPAC-Name |
methyl(dipropyl)sulfanium |
InChI |
InChI=1S/C7H17S/c1-4-6-8(3)7-5-2/h4-7H2,1-3H3/q+1 |
InChI-Schlüssel |
OAAIJTVKKHCOGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[S+](C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.